Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl
CAS No.: 65087-03-8
Cat. No.: VC18464926
Molecular Formula: C16H18S2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65087-03-8 |
|---|---|
| Molecular Formula | C16H18S2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 1-[(2,5-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
| Standard InChI | InChI=1S/C16H18S2/c1-11-6-8-15(14(4)9-11)17-18-16-10-12(2)5-7-13(16)3/h5-10H,1-4H3 |
| Standard InChI Key | GPIVSAFVQWEQOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central disulfide bond bridging two asymmetrically substituted aromatic rings: one 2,4-dimethylphenyl group and one 2,5-dimethylphenyl group. This asymmetry introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous disulfides reveals bond lengths of approximately 2.06 Å for the S–S bond and 1.78 Å for C–S bonds, with dihedral angles between aromatic rings ranging from 70° to 90° depending on substituents .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 365.1 ± 42.0 °C (estimated) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 174.6 ± 29.4 °C | |
| LogP (Octanol-Water Partition) | 6.25 |
The high logP value indicates significant hydrophobicity, favoring solubility in organic solvents like toluene and dichloromethane. Thermal stability analysis via differential scanning calorimetry (DSC) shows decomposition onset at 220°C, suggesting utility in high-temperature applications .
Synthetic Methodologies
One-Step Lewis Acid-Catalyzed Synthesis
A patented large-scale synthesis involves reacting 5-tert-butyl-1,3-dimethylbenzene with in glacial acetic acid using zinc acetate as a catalyst . Key reaction conditions include:
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Molar ratio: 2:1 (arene : )
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Temperature: 0–40°C (exothermic reaction controlled via cooling)
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Catalyst loading: 6 mol% Zn(OCOCH₃)₂
This method achieves 79% yield of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, a structural analog, with >99% purity confirmed by gas chromatography . Adapting this protocol for 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide would require substituting the starting arene with 2,4-dimethylthiophenol.
Oxidative Coupling of Thiols
Thiol-disulfide interchange reactions offer an alternative pathway:
Applications in Material Science
Poly(arylene sulfide) Polymer Synthesis
Oxidative polymerization of diaryl disulfides with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) produces alkyl-substituted poly(arylene sulfide)s (PASs) . For example:
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Poly(2,5-dimethyl-1,4-phenylene sulfide): Synthesized from bis(2,5-dimethylphenyl) disulfide, this polymer exhibits a high melting point () and weight-average molecular weight () of g/mol .
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Solubility Challenges: Asymmetric disulfides like 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide yield lower polymers (<10⁴ g/mol) due to reduced crystallinity and solvent incompatibility .
Catalytic and Antioxidant Roles
In rubber vulcanization, disulfides act as accelerators by forming sulfur-based crosslinks. The compound’s antioxidant activity, measured via DPPH radical scavenging assays, shows 50% inhibition at 250 μM, comparable to α-tocopherol.
Structural Analogues and Comparative Analysis
The table below compares 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide with related compounds:
| Compound Name | Molecular Formula | Substitution Pattern | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| Bis(2,4-dimethylphenyl) disulfide | 2,4- + 2,4-dimethylphenyl | 105–107 | Polymer precursors | |
| Bis(2,5-dimethylphenyl) disulfide | 2,5- + 2,5-dimethylphenyl | 98–100 | High- polymers | |
| Bis(3,5-dimethylphenyl) disulfide | 3,5- + 3,5-dimethylphenyl | 112–114 | Soluble PAS synthesis |
Symmetrical disulfides (e.g., bis(2,5-dimethylphenyl)) exhibit superior polymerizability due to reduced steric hindrance, whereas asymmetric variants like the title compound enable tailored material properties .
Future Research Directions
Mechanistic Studies of Antioxidant Activity
Elucidating the compound’s redox behavior through cyclic voltammetry could quantify its standard reduction potential (), guiding its use in radical-scavenging applications.
Advanced Polymer Architectures
Copolymerizing asymmetric disulfides with symmetric monomers may yield PASs with tunable thermal and mechanical properties for aerospace and electronics applications.
Environmental Impact Assessments
Fate and transport studies in aquatic systems are critical given the compound’s hydrophobicity (logP = 6.25) and potential for bioaccumulation .
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